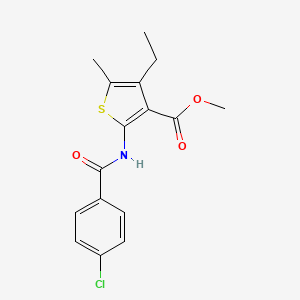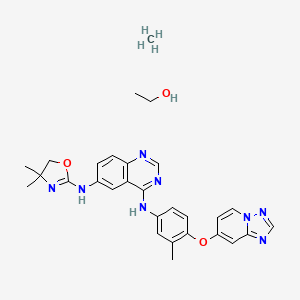
(E)-Aktiv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-AKTIV, also known as (E)-Akt inhibitor-IV, is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)-Akt pathway. This pathway is crucial for various cellular processes, including cell growth, proliferation, and survival. This compound has shown significant cytotoxicity, making it a valuable compound for scientific research, particularly in cancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-AKTIV involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the condensation of specific aromatic compounds under controlled conditions.
Functional Group Modifications: Various reagents are used to introduce functional groups that enhance the compound’s inhibitory activity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-AKTIV undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .
Scientific Research Applications
(E)-AKTIV has a wide range of scientific research applications, including:
Cancer Research: It is used to study the PI3K-Akt pathway’s role in cancer cell proliferation and survival.
Cell Biology: Researchers use this compound to investigate cellular processes such as apoptosis and autophagy.
Drug Development: The compound serves as a lead compound for developing new inhibitors targeting the PI3K-Akt pathway.
Biochemistry: It is used to study the biochemical mechanisms underlying various cellular functions.
Mechanism of Action
(E)-AKTIV exerts its effects by inhibiting the PI3K-Akt pathway. This pathway is involved in transmitting signals from growth factors and other extracellular stimuli to intracellular targets. By inhibiting this pathway, this compound disrupts the signaling processes that promote cell growth and survival. The molecular targets include Akt, a serine/threonine kinase, and other downstream effectors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
PF-AKT400: Another potent inhibitor of the PI3K-Akt pathway.
AKT inhibitor IV: A compound with similar inhibitory properties but different chemical structure.
Uniqueness
(E)-AKTIV is unique due to its high potency and selectivity for the PI3K-Akt pathway. It exhibits significant cytotoxicity, making it particularly valuable for cancer research. Its unique chemical structure allows for specific interactions with molecular targets, enhancing its inhibitory activity .
Properties
Molecular Formula |
C32H31IN4S |
|---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;methane;iodide |
InChI |
InChI=1S/C31H27N4S.CH4.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;;/h4-22H,3H2,1-2H3;1H4;1H/q+1;;/p-1 |
InChI Key |
GXPGJNKWUQBURK-UHFFFAOYSA-M |
Isomeric SMILES |
C.CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] |
Canonical SMILES |
C.CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10824852.png)
![(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B10824856.png)

![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B10824888.png)
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B10824903.png)

![2-[2-Hexyl-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10824919.png)

![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B10824936.png)



![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B10824955.png)
